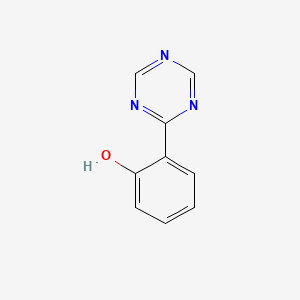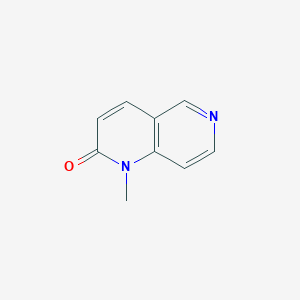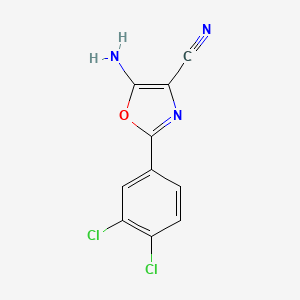
Phenol, 2-(1,3,5-triazin-2-yl)-
Descripción general
Descripción
Phenol, 2-(1,3,5-triazin-2-yl)- , also known by its IUPAC name 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)phenol , is a chemical compound with the molecular formula C38H49N3O5 . It falls under the category of UV absorbers and is commonly used in various applications, including sunscreens, plastics, and coatings .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-hydroxy-3-(tridecyloxy)propoxyphenol with 4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine-2-amine . The resulting product is the target compound, which exhibits UV-absorbing properties .
Molecular Structure Analysis
The molecular structure of Phenol, 2-(1,3,5-triazin-2-yl)- consists of a triazine ring (1,3,5-triazine) fused with two phenyl rings. The hexyl group is attached to one of the phenyl rings, enhancing its solubility in organic solvents. The compound’s UV-absorbing properties arise from the conjugated system within the triazine ring .
Chemical Reactions Analysis
While the specific chemical reactions involving this compound may vary depending on its application, it primarily acts as a UV absorber. When exposed to UV radiation, it absorbs energy and prevents its transmission to underlying materials, thus protecting them from UV-induced degradation .
Physical and Chemical Properties Analysis
- Melting Point : Approximately 147-151°C (literature value) .
- Boiling Point : Predicted to be around 645.6°C .
- Density : Predicted density is 1.150 g/cm³ .
- Refractive Index : Approximately 1.597 .
Mecanismo De Acción
Safety and Hazards
- Safety : As with any chemical, proper handling, storage, and protective measures are essential. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
- Hazards : While this compound is generally considered safe when used in appropriate applications, avoid inhalation, ingestion, or skin contact. Always follow safety guidelines and use protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,3,5-triazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-8-4-2-1-3-7(8)9-11-5-10-6-12-9/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRLEEPNFJNTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706187 | |
| Record name | 6-(1,3,5-Triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14848-04-5 | |
| Record name | 6-(1,3,5-Triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B3241707.png)

![4-[2-(4-Methylphenyl)ethyl]piperidine HCl](/img/structure/B3241724.png)






![2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid](/img/structure/B3241767.png)




